molecular formula C11H10N4OS2 B14915500 4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile

4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile

Cat. No.: B14915500
M. Wt: 278.4 g/mol
InChI Key: RDVFWWGAVKUJPX-UHFFFAOYSA-N
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Description

4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile is a heterocyclic compound featuring a benzonitrile core linked via an ethoxy spacer to a 5-amino-1,3,4-thiadiazole-2-thiol moiety. This structure combines the electron-withdrawing nitrile group with the sulfur-rich thiadiazole ring, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including thioetherification and condensation, as observed in related compounds (). The compound’s structural uniqueness lies in its ability to participate in hydrogen bonding (via the amino group) and π-π interactions (via the aromatic rings), which are critical for biological activity and material properties .

Properties

Molecular Formula

C11H10N4OS2

Molecular Weight

278.4 g/mol

IUPAC Name

4-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethoxy]benzonitrile

InChI

InChI=1S/C11H10N4OS2/c12-7-8-1-3-9(4-2-8)16-5-6-17-11-15-14-10(13)18-11/h1-4H,5-6H2,(H2,13,14)

InChI Key

RDVFWWGAVKUJPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCCSC2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile typically involves multiple steps. One common method starts with the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide to form an intermediate. This intermediate is then reacted with carbon disulfide to yield the thiadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival mechanism of Helicobacter pylori in the acidic environment of the stomach.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Physical Properties

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key Structural Features Reference
4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile C10H8N4S2 N/A N/A Methylene linker, benzonitrile core
12β-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)dihydroartemisinin (4i) C29H37N3O8S2 120.1–121.7 86.7 Dihydroartemisinin backbone, ethoxy linker
5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole C10H11N5S2 189.6 60.7 Pyrazole core, acetyl spacer
4-[2-(5-Amino-1,3,4-thiadiazol-2-ylthio)acetyl]benzonitrile (2f) C11H8N4OS2 183 80 Acetyl linker, benzonitrile core
4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile C12H10N2O3S N/A N/A Dioxothiazolidine ring, ethoxy linker

Key Observations :

  • Linker Effects : Replacing the ethoxy group in the target compound with a methylene group () reduces steric hindrance but may lower solubility due to decreased polarity.
  • Backbone Influence : Compound 4i (), integrated into dihydroartemisinin, shows a higher melting point (120–121°C) compared to simpler benzonitrile derivatives, likely due to increased molecular rigidity.
  • Electronic Effects: The dioxothiazolidine ring in introduces electron-deficient characteristics, contrasting with the electron-rich thiadiazole-amino group in the target compound .

Analytical Characterization

  • NMR Signatures : The benzonitrile core shows aromatic protons at δ 7.3–8.2 ppm (), while the thiadiazole NH2 group resonates near δ 7.3 ppm ().
  • Mass Spectrometry : HRMS data () confirm molecular integrity, with deviations <0.005 Da.

Biological Activity

4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile is a compound belonging to the class of thiadiazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article discusses the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

C12H14N4O2S2\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2\text{S}_2

Synthesis Methodology:
The synthesis typically involves several steps:

  • Formation of 5-Amino-1,3,4-thiadiazole: This is the precursor for the thiadiazole moiety.
  • Nucleophilic Substitution: The ethoxy group is introduced via nucleophilic substitution reactions.
  • Benzonitrile Coupling: The final product is obtained by coupling the thiadiazole derivative with benzonitrile under appropriate conditions.

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance:

  • In vitro studies demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
Microorganism MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus32Penicillin64
Escherichia coli16Ciprofloxacin32

Urease Inhibition

The compound has also been investigated for its urease inhibitory activity. Urease is an enzyme produced by certain bacteria such as Helicobacter pylori, which plays a crucial role in gastric infections:

  • Studies showed that this compound effectively inhibited urease activity in a dose-dependent manner .

Mechanism of Action:
The inhibition mechanism involves binding to the active site of the urease enzyme, thereby preventing the hydrolysis of urea into ammonia and carbon dioxide.

Anticancer Activity

Emerging studies suggest potential anticancer properties:

  • In vitro assays indicated that this compound could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .

Case Studies

  • Antimicrobial Efficacy Study:
    • A recent study evaluated the antimicrobial effects of several thiadiazole derivatives, including our compound. Results showed significant inhibition against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum activity profile.
  • Urease Inhibition Research:
    • A comparative analysis was performed on various thiadiazole derivatives' ability to inhibit urease. The results highlighted that our compound was among the top performers in terms of potency and specificity.

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